

# selecting appropriate negative controls for PGT functional studies

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## Compound of Interest

Compound Name: *prostaglandin transporter*

CAS No.: 139873-75-9

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## Technical Support Center: PGT Functional Studies

Welcome to the Technical Support Center for Preimplantation Genetic Testing (PGT) Functional Studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the selection and use of appropriate negative controls in PGT functional assays.

### Frequently Asked Questions (FAQs)

#### Q1: What are the primary purposes of negative controls in PGT functional studies?

Negative controls are crucial for validating the results of PGT functional studies by helping to identify false-positive results and assess the specificity of the assay.<sup>[1][2]</sup> Their primary purposes are:

- To rule out contamination: In the context of PGT, where starting material is a single or a few cells, it is critical to ensure that the results are not due to extraneous DNA.[3][4] Negative controls, such as buffer blanks or samples from the culture medium, are processed alongside the embryonic samples to detect any contamination introduced during sample collection or amplification.[3][5]
- To assess the specificity of the experimental manipulation: When performing functional assays to determine the pathogenicity of a genetic variant, negative controls help to ensure that the observed phenotype is a direct result of the variant in question and not a consequence of the experimental procedure itself (e.g., off-target effects of gene editing).[1][6]
- To establish a baseline for analysis: Negative controls provide a baseline or "normal" reference point against which the effect of the experimental variable can be measured.[1]

## Q2: What are the different types of negative controls that should be used in PGT functional studies?

The choice of negative controls depends on the specific PGT technique and the functional assay being performed. A multi-level approach to negative controls is often recommended.

For the PGT procedure itself (pre-functional study):

- IVF Laboratory Negative Control: A minimum of one negative control per buffer (e.g., sample collection buffer or washing media) should be included to monitor for contamination during each step of the cell sample collection.[3]
- Genetic Laboratory Negative Control: A minimum of one negative control containing only the amplification mixture should be included to control for contamination during the setup of amplification reactions.[3]

For functional validation studies of identified variants (e.g., Variants of Uncertain Significance - VUS):

- Isogenic Cell Lines (Wild-Type Control): The most robust negative control is an isogenic cell line that is genetically identical to the experimental cell line, except for the variant being

studied.[6][7] This allows for the unambiguous attribution of any observed phenotypic differences to the presence of the variant.[6]

- "No Treatment" Control: This control group consists of cells that do not receive the experimental treatment (e.g., no transfection reagent, no viral vector). This helps to assess the baseline behavior of the cells.[8]
- Mock Transfection/Transduction Control: This control involves treating the cells with the delivery vehicle (e.g., lipid nanoparticles, viral particles) but without the genetic material of interest. This helps to control for any effects of the delivery method itself.
- Scrambled/Non-Targeting Guide RNA (for CRISPR-based studies): In studies using CRISPR-Cas9 to introduce a variant, a non-targeting guide RNA that does not have a complementary sequence in the human genome should be used as a negative control. This helps to control for the effects of the CRISPR machinery independent of DNA cleavage.

### Q3: How can I functionally validate a Variant of Uncertain Significance (VUS) identified in PGT?

Functional validation of a VUS is essential to determine its clinical significance.[9][10] The general workflow involves introducing the VUS into a relevant cell-based or model organism system and assessing its impact on protein function or a relevant cellular phenotype.

A typical workflow would be:

- Select an appropriate model system: This could be a human cell line that expresses the gene of interest, or a more complex model like an organoid.
- Introduce the VUS: Use gene editing technologies like CRISPR-Cas9 to create an isogenic cell line containing the VUS.[11]
- Design and perform functional assays: The choice of assay depends on the function of the protein. Examples include reporter gene assays, protein expression and localization studies, or cell proliferation assays.[12]
- Include appropriate controls: This is a critical step and should include a wild-type isogenic cell line as a negative control and, if possible, a cell line with a known pathogenic variant as

a positive control.

- Quantitative analysis: Measure the functional readout and compare the results between the VUS-containing cells, the wild-type negative control, and the pathogenic positive control.

## Q4: What are some common pitfalls to avoid when selecting and using negative controls?

- Using unrelated cell lines as controls: Comparing a cell line with a variant to a different cell line without the variant is not ideal due to confounding genetic differences between the lines. Isogenic cell lines are the gold standard.[6]
- Insufficient controls for multi-step procedures: In complex workflows like PGT and subsequent functional studies, controls are needed at each critical step to pinpoint the source of any issues.[3]
- Ignoring the effect of the delivery system: The method used to introduce genetic material into cells can have its own effects. A mock control is essential to account for this.
- Poorly designed non-targeting controls for CRISPR: Scrambled guide RNAs can sometimes have off-target effects. It is important to use validated non-targeting guide RNA sequences.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Action
<p>High signal in "no DNA" negative control during PGT amplification.</p>	<p>Contamination of reagents or workspace with DNA.</p>	<p>1. Discard all current amplification reagents and use fresh, aliquoted stocks. 2. Thoroughly decontaminate workspaces and equipment (pipettes, centrifuges) with a DNA-removing solution. 3. Ensure proper aseptic technique is followed during all steps.<a href="#">[4]</a></p>
<p>Phenotypic effect observed in mock-transfected negative control cells in a functional assay.</p>	<p>The transfection reagent or delivery method is causing cellular stress or toxicity.</p>	<p>1. Optimize the transfection protocol by reducing the concentration of the reagent or the incubation time. 2. Try a different delivery method (e.g., electroporation instead of lipid-based transfection). 3. Include a cell viability assay to assess the health of the cells after mock transfection.</p>
<p>No difference observed between the wild-type (isogenic negative control) and the VUS-containing cells in a functional assay.</p>	<p>1. The VUS is benign and has no functional consequence. 2. The functional assay is not sensitive enough to detect the effect of the variant. 3. The gene is not expressed at a high enough level in the chosen cell line.</p>	<p>1. Confirm the presence of the VUS in the experimental cell line using sequencing. 2. Include a positive control (a known pathogenic variant) to ensure the assay is working as expected. 3. Choose a more sensitive or relevant functional readout. 4. Verify the expression of the gene of interest in the cell model using qPCR or western blotting.<a href="#">[13]</a></p>
<p>High variability between technical replicates of negative</p>	<p>Inconsistent experimental technique or reagent</p>	<p>1. Review and standardize all pipetting and cell handling</p>

controls.

preparation.

procedures. 2. Ensure all reagents are thoroughly mixed before use. 3. Increase the number of technical replicates to improve statistical power.

[\[14\]](#)

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## Quantitative Data Summary

The following table provides an example of expected quantitative readouts from a reporter gene assay designed to assess the functional impact of a VUS in a transcription factor.

Cell Line / Control	Description	Expected Reporter Gene Activity (Relative Luminescence Units)	Interpretation
Wild-Type (Isogenic Negative Control)	Cells with the normal, non-mutated gene.	100% (Baseline)	Establishes the normal level of gene activation.
VUS-Expressing	Isogenic cells engineered to contain the Variant of Uncertain Significance.	85% - 115%	If within this range, the VUS is likely benign.
< 85% or > 115%	If outside this range, the VUS may be pathogenic or have a gain-of-function effect. Further investigation is needed.		
Known Pathogenic (Positive Control)	Isogenic cells with a previously characterized disease-causing variant.	< 50% or > 150% (depending on the known effect)	Confirms that the assay can detect functional changes.
Mock Transfection (Negative Control)	Wild-type cells treated with the transfection reagent only.	~100%	Shows that the transfection process itself does not significantly alter reporter activity.
No Treatment (Negative Control)	Untreated wild-type cells.	100% (Baseline)	Provides a baseline for cell behavior without any experimental manipulation.

## Experimental Protocols

### Protocol 1: Generation of Isogenic Cell Lines using CRISPR-Cas9 as Controls for Functional Studies

This protocol outlines the generation of a wild-type isogenic control cell line and a VUS-containing cell line from a parental cell line.

#### Materials:

- Parental human cell line (e.g., HEK293T, hESCs)
- CRISPR-Cas9 expression vector
- Guide RNA (gRNA) expression vector targeting the genomic locus of the VUS
- Single-stranded oligodeoxynucleotide (ssODN) repair template containing the VUS sequence
- Validated non-targeting gRNA vector (for negative control)
- Transfection reagent
- Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells
- Cell culture medium and supplements
- PCR primers for genotyping
- Sanger sequencing reagents

#### Methodology:

- Design and clone gRNA: Design a gRNA that targets a region close to the VUS locus. Clone the gRNA sequence into an appropriate expression vector.
- Design ssODN repair template: Design a ~200 nucleotide ssODN centered on the VUS, containing the desired nucleotide change.

- Co-transfection: Co-transfect the parental cell line with the Cas9 plasmid, the gRNA plasmid, and the ssODN repair template. For the negative control transfection, use the non-targeting gRNA.
- Selection of transfected cells: Use FACS to sort for cells expressing a fluorescent marker from the plasmids or use antibiotic selection.
- Single-cell cloning: Plate the selected cells at a very low density to allow for the growth of individual colonies, each derived from a single cell.
- Expansion and genotyping: Expand the individual clones and extract genomic DNA. Use PCR and Sanger sequencing to identify clones that have successfully incorporated the VUS.
- Validation: Fully sequence the target gene in the validated clones to ensure no other mutations were introduced. Validate the wild-type isogenic control in the same manner.

## Protocol 2: Reporter Gene Assay for Functional Validation of a VUS

This protocol describes a luciferase-based reporter assay to measure the impact of a VUS on the activity of a transcription factor.

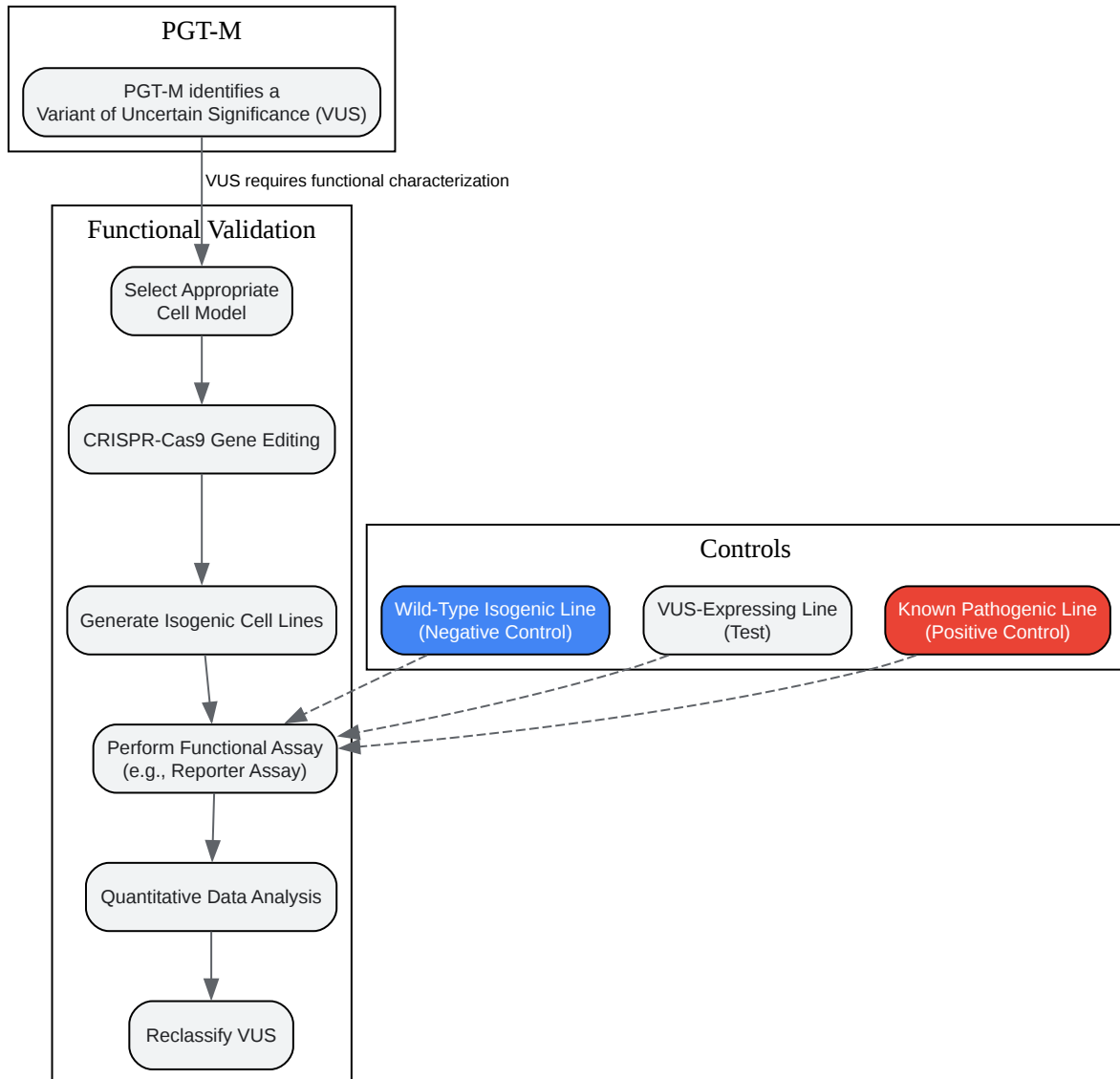
### Materials:

- Isogenic cell lines (Wild-Type, VUS-expressing, and Known Pathogenic if available)
- Luciferase reporter plasmid containing a promoter responsive to the transcription factor of interest
- Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
- Transfection reagent
- Dual-luciferase reporter assay system
- Luminometer

### Methodology:

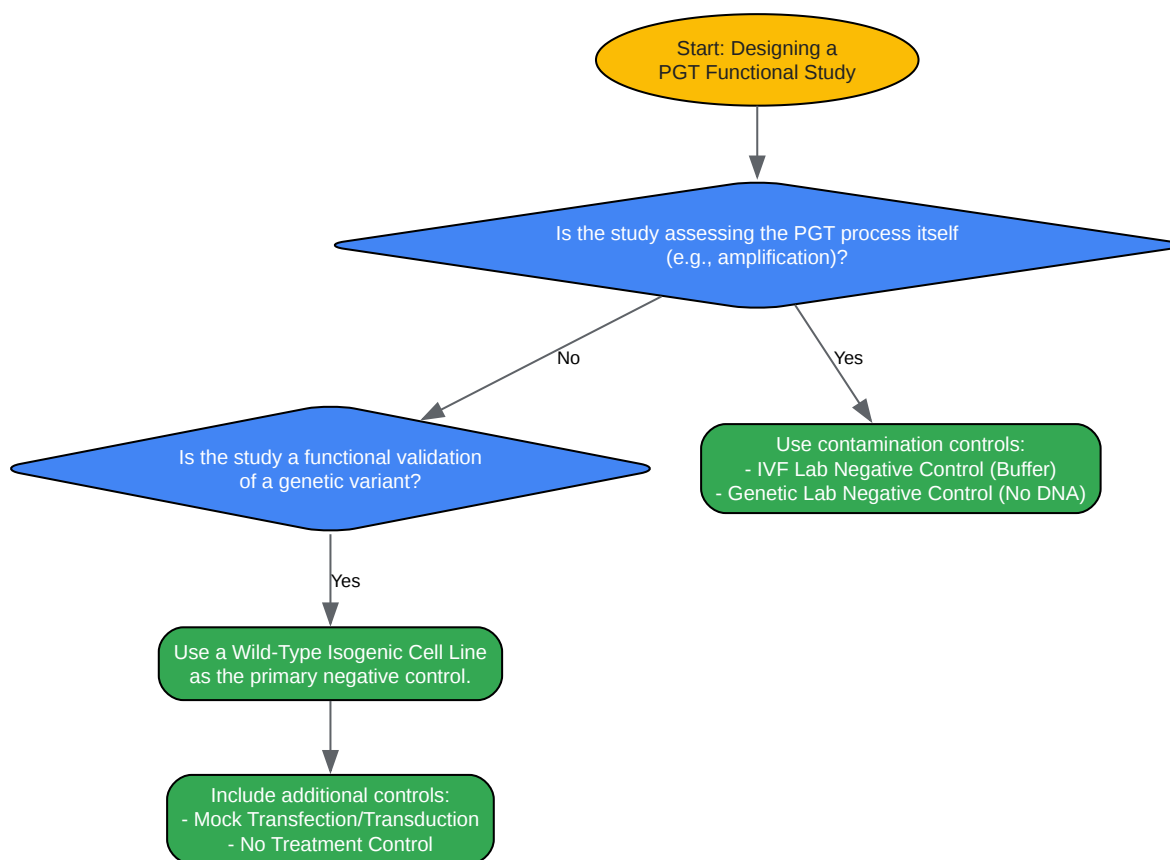
- Cell Plating: Plate the wild-type, VUS-expressing, and pathogenic control isogenic cell lines in a 96-well plate at a predetermined density.
- Transfection: Co-transfect the cells in each well with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Include a mock-transfected control for each cell line.
- Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
- Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
- Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
- Data Analysis:
  - For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
  - Average the normalized ratios for each cell line and control group.
  - Express the activity of the VUS-expressing and pathogenic cell lines as a percentage of the wild-type (negative control) cell line activity.

## Visualizations



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Caption: Workflow for the functional validation of a VUS identified by PGT-M.



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